molecular formula C26H17Cl2NO7S B2359116 Phenyl (2,5-dichlorophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate CAS No. 448197-52-2

Phenyl (2,5-dichlorophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate

Cat. No. B2359116
CAS RN: 448197-52-2
M. Wt: 558.38
InChI Key: ZGPIIQVQQRWUTD-UHFFFAOYSA-N
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Description

Phenyl (2,5-dichlorophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate, also known as DPCPX, is a selective adenosine A1 receptor antagonist. It is a potent and widely used tool in scientific research for studying the role of adenosine receptors in various physiological and pathological processes.

Scientific Research Applications

Alkaline Fusion of Halodiphenyl Sulfone

The alkaline fusion of halodiphenyl sulfone derivatives, such as 2-chlorophenyl phenyl sulfone, leads to the formation of phenol, benzene, and chlorobenzene. This process involves an initial aromatic SN2-type replacement of chlorine by hydroxide ions, forming hydroxyphenyl phenyl sulfone, which further reacts to produce final products. The reaction path and the nucleophilic-attacking site preference vary with temperature, indicating the complexity and versatility of reactions involving sulfonyl groups in scientific research (Furukawa & Ōae, 1968).

Electrolysis of Bisazo Reactive Dye

Sulfonyl aromatic alcohols can be formed by the electrolysis of bisazo reactive dyes, such as Reactive Black 5 (RB5), in an alkaline medium. This process leads to the formation of various sulfonyl aromatic compounds, demonstrating the potential application of sulfonyl groups in dye chemistry and the synthesis of complex organic molecules. The hydrophobicity/lipophilicity and toxicity relationship of these compounds offer insights into the environmental impact and safety of sulfonylated compounds (Elizalde-González et al., 2012).

Synthesis of α,β-Unsaturated N-Methoxy-N-methylamides

Phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide serves as a reagent for the homologation of alkyl halides into α,β-unsaturated N-methoxy-N-methylamide compounds. This application underscores the role of sulfonyl and carbamate groups in organic synthesis, particularly in the creation of compounds with potential biological activity (Beney, Boumendjel, & Mariotte, 1998).

Copper(I)-Catalyzed Synthesis

The synthesis of 2-(phenylthio)phenols via copper(I)-catalyzed tandem transformation showcases the utility of sulfonyl groups in facilitating complex reactions involving C-S coupling and C-H functionalization. This method provides a novel pathway for synthesizing valuable organic compounds, highlighting the importance of sulfonyl groups in catalytic systems (Xu, Wan, Mao, & Pan, 2010).

properties

IUPAC Name

[4-[(2,5-dichlorophenyl)sulfonyl-phenoxycarbonylamino]phenyl] phenyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17Cl2NO7S/c27-18-11-16-23(28)24(17-18)37(32,33)29(25(30)34-20-7-3-1-4-8-20)19-12-14-22(15-13-19)36-26(31)35-21-9-5-2-6-10-21/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPIIQVQQRWUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17Cl2NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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